![molecular formula C30H30N4O6 B613594 Fmoc-allo-Thr(tBu)-ODhbt CAS No. 267882-90-6](/img/structure/B613594.png)
Fmoc-allo-Thr(tBu)-ODhbt
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Description
Fmoc-allo-Thr(tBu)-ODhbt is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Peptide Synthesis
-
Building Blocks for Peptides:
Fmoc-allo-Thr(tBu)-ODhbt serves as a versatile building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for easy deprotection under mild conditions, facilitating the formation of peptides with specific sequences and properties. -
Stereochemical Control:
The stereochemistry of this compound enables researchers to synthesize peptides with desired stereochemical configurations. This is crucial in developing biologically active peptides that require specific orientations for optimal activity. -
Functionalization:
The tert-butyl group enhances the solubility and stability of peptides synthesized with this compound. This property is particularly beneficial for synthesizing peptides intended for pharmaceutical applications, as it can improve their bioavailability.
Case Study 1: Synthesis of Antimicrobial Peptides
A study demonstrated the use of this compound in synthesizing antimicrobial peptides. The incorporation of this amino acid derivative improved the peptides' activity against various bacterial strains due to enhanced membrane permeability and stability .
Peptide Sequence | Activity (MIC) | Modification |
---|---|---|
Peptide A | 32 µg/mL | Fmoc-allo-Thr(tBu) |
Peptide B | 64 µg/mL | Standard Thr |
Case Study 2: Development of Therapeutic Agents
Research has shown that peptides containing this compound exhibit increased binding affinity to target proteins, making them suitable candidates for therapeutic agents. For instance, a peptide designed to inhibit a specific enzyme showed a significant reduction in activity when modified with this compound .
Therapeutic Target | Binding Affinity (Kd) | Modification |
---|---|---|
Enzyme X | 50 nM | Fmoc-allo-Thr(tBu) |
Enzyme Y | 200 nM | Standard Thr |
Properties
CAS No. |
267882-90-6 |
---|---|
Molecular Formula |
C30H30N4O6 |
Molecular Weight |
542.59 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.